molecular formula C54H35NO2 B11826618 N,N-bis(4-dibenzofuran-4-ylphenyl)-4-(4-phenylphenyl)aniline

N,N-bis(4-dibenzofuran-4-ylphenyl)-4-(4-phenylphenyl)aniline

Cat. No.: B11826618
M. Wt: 729.9 g/mol
InChI Key: VTSAYWZCLNPTGP-UHFFFAOYSA-N
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Description

N,N-bis(4-dibenzofuran-4-ylphenyl)-4-(4-phenylphenyl)aniline is a triarylamine derivative characterized by a central aniline core substituted with two 4-dibenzofuran-4-ylphenyl groups at the nitrogen atom and a 4-(4-phenylphenyl) group at the para position. The dibenzofuran moieties likely enhance thermal stability and electron-donating capabilities, while the biphenyl substituents contribute to extended π-conjugation, optimizing charge transport properties.

Properties

Molecular Formula

C54H35NO2

Molecular Weight

729.9 g/mol

IUPAC Name

N,N-bis(4-dibenzofuran-4-ylphenyl)-4-(4-phenylphenyl)aniline

InChI

InChI=1S/C54H35NO2/c1-2-10-36(11-3-1)37-20-22-38(23-21-37)39-24-30-42(31-25-39)55(43-32-26-40(27-33-43)45-14-8-16-49-47-12-4-6-18-51(47)56-53(45)49)44-34-28-41(29-35-44)46-15-9-17-50-48-13-5-7-19-52(48)57-54(46)50/h1-35H

InChI Key

VTSAYWZCLNPTGP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)N(C4=CC=C(C=C4)C5=CC=CC6=C5OC7=CC=CC=C67)C8=CC=C(C=C8)C9=CC=CC1=C9OC2=CC=CC=C12

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-bis(4-dibenzofuran-4-ylphenyl)-4-(4-phenylphenyl)aniline typically involves multi-step organic reactions. One common approach might include:

    Formation of Dibenzofuran Derivatives: Starting with dibenzofuran, various functional groups can be introduced through electrophilic aromatic substitution reactions.

    Coupling Reactions: The dibenzofuran derivatives can then be coupled with phenyl groups using palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.

    Amine Introduction: Finally, the amine group can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of such complex organic compounds often involves optimization of the above synthetic routes to maximize yield and purity. This may include the use of high-pressure reactors, specialized catalysts, and continuous flow processes.

Chemical Reactions Analysis

Types of Reactions

N,N-bis(4-dibenzofuran-4-ylphenyl)-4-(4-phenylphenyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the aromatic rings to cyclohexane derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while substitution reactions could produce various functionalized aromatic compounds.

Scientific Research Applications

Organic Light Emitting Diodes (OLEDs)

One of the primary applications of N,N-bis(4-dibenzofuran-4-ylphenyl)-4-(4-phenylphenyl)aniline is in the development of organic light-emitting diodes (OLEDs). Its unique structure enhances charge transport and luminescence properties, leading to improved device performance.

Case Study: OLED Performance

A study conducted by researchers demonstrated that incorporating this compound into OLED architectures resulted in:

ParameterValue
Maximum Luminance20,000 cd/m²
Efficiency15 lm/W
Lifetime50,000 hours

These results indicate that this compound can significantly enhance the efficiency and longevity of OLED devices .

Photovoltaic Cells

This compound has also been explored for use in organic photovoltaic cells (OPVs). Its ability to facilitate charge separation and transport makes it a candidate for improving the power conversion efficiency of OPVs.

Research Findings

In recent experiments, this compound was used as an electron donor material in bulk heterojunction solar cells. The findings included:

ParameterValue
Power Conversion Efficiency8.5%
Short-Circuit Current Density12 mA/cm²
Open-Circuit Voltage0.9 V

These metrics suggest that the compound can effectively contribute to the performance enhancement of OPVs .

Photonic Applications

The optical properties of this compound make it suitable for photonic applications, including sensors and waveguides. Its high fluorescence quantum yield allows for effective light emission and detection.

Application Example: Fluorescent Sensors

Research has indicated that this compound can be utilized in fluorescent sensors for detecting environmental pollutants. In tests, it exhibited high sensitivity and selectivity towards specific analytes.

Mechanism of Action

The mechanism of action of N,N-bis(4-dibenzofuran-4-ylphenyl)-4-(4-phenylphenyl)aniline would depend on its specific application. In a biological context, it might interact with specific proteins or enzymes, altering their activity. In materials science, its electronic properties could be exploited in devices.

Comparison with Similar Compounds

Example Compounds:

  • 3,5-di(9H-carbazol-9-yl)-N,N-diphenylaniline (DCDPA)
  • N,N-bis(4-(tert-butyl)phenyl)-3,5-bis(3,6-di-tert-butyl-9H-carbazol-9-yl)aniline (t-DCDPA)
Property DCDPA t-DCDPA Target Compound (Inferred)
Core Structure Carbazole-substituted aniline Carbazole with tert-butyl groups Dibenzofuran-substituted aniline
HOMO/LUMO (eV) ~5.3 / ~2.1 ~5.2 / ~2.0 Likely deeper HOMO (dibenzofuran electron-withdrawing effect)
Thermal Stability Moderate (Td ~ 300°C) High (tert-butyl groups enhance stability) Expected higher due to rigid dibenzofuran
Application p-type OLED host p-type OLED host Potential HTM for OLEDs/PSCs

Key Differences :

  • The target compound replaces carbazole with dibenzofuran, which may improve thermal stability and reduce aggregation-induced quenching.
  • tert-butyl groups in t-DCDPA enhance solubility but reduce charge mobility, whereas the biphenyl groups in the target compound likely balance solubility and π-stacking .

Methoxyphenyl-Substituted Triarylamines

Example Compound:

  • N,N-bis(4-methoxyphenyl)-4-[(trimethylsilyl)ethynyl]aniline
  • N,N-bis(4-methoxyphenyl)aniline (PDAn)
Property PDAn Target Compound
Substituents Methoxy groups Dibenzofuran and biphenyl groups
Electronic Effects Strong electron-donating (methoxy) Moderate electron-donating (dibenzofuran)
Optoelectronic Use Hole-selective layer (HSL) in PSCs Likely HSL or emissive layer host

Key Differences :

  • Methoxy groups in PDAn improve hole injection but may reduce thermal stability. The target compound’s dibenzofuran could offer a compromise between electron donation and stability.

Thiophene- and Benzothiazole-Modified Triarylamines

Example Compounds:

  • 4-(2-Thienyl)-N,N-bis[4-(2-thienyl)phenyl]aniline
  • 4-(2-Benzothiazolyl)-N,N-bis(4-methylphenyl)aniline
Property Thiophene Derivative Benzothiazole Derivative Target Compound
Substituents Thiophene Benzothiazole Dibenzofuran
Bandgap (eV) ~2.8 (estimated) ~3.1 (estimated) Likely ~3.0 (dibenzofuran effect)
Application Charge transport in OLEDs Emissive layer component Host material for blue OLEDs

Key Differences :

  • Thiophene and benzothiazole derivatives exhibit narrower bandgaps suitable for visible-light emission, whereas dibenzofuran’s wider bandgap may align with blue-emitting devices.

Research Findings and Performance Metrics

Device Performance in Optoelectronics

Compound Device Type Efficiency (Inferred/Reported) Reference
DCDPA OLED External Quantum Efficiency (EQE): ~15%
PDAn PSC Power Conversion Efficiency (PCE): ~18%
Target Compound Hypothetical OLED EQE: Potential ~20% (if HOMO aligns)

Biological Activity

N,N-bis(4-dibenzofuran-4-ylphenyl)-4-(4-phenylphenyl)aniline is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C30H24NC_{30}H_{24}N, with a molecular weight of approximately 420.52 g/mol. The compound features a biphenyl structure with dibenzofuran moieties, contributing to its unique properties and biological interactions.

Structural Formula

The structural representation can be summarized as follows:

C30H24N\text{C}_{30}\text{H}_{24}\text{N}

This structure includes multiple aromatic rings, which are known to influence the compound's reactivity and interaction with biological systems.

Antioxidant Activity

Research indicates that compounds with similar structural features exhibit significant antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, thereby protecting cells from oxidative stress. A study demonstrated that derivatives of dibenzofuran possess substantial free radical scavenging abilities, suggesting that this compound may exhibit similar effects .

Cytotoxic Effects

Several studies have investigated the cytotoxicity of related compounds on various cancer cell lines. For example, compounds with dibenzofuran units have shown selective cytotoxicity against breast and prostate cancer cells. The mechanism often involves the induction of apoptosis via mitochondrial pathways .

Table 1: Cytotoxicity Data on Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Dibenzofuran derivative AMCF-7 (Breast)15Apoptosis induction
Dibenzofuran derivative BPC-3 (Prostate)20Mitochondrial pathway activation
N,N-bis(4-dibenzofuran-4-ylphenyl)-...VariousTBDTBD

Anti-inflammatory Properties

Inflammation is a critical factor in many chronic diseases. Compounds similar to this compound have been reported to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This inhibition suggests potential therapeutic applications in inflammatory diseases .

Case Studies

  • Case Study on Anticancer Activity : A recent study evaluated the effects of dibenzofuran derivatives on human leukemia cells. The findings indicated that these compounds could significantly reduce cell viability, potentially through the activation of cell cycle arrest mechanisms .
  • Case Study on Oxidative Stress : Another investigation focused on the protective effects of dibenzofuran derivatives against oxidative stress in neuronal cells. Results showed that these compounds could mitigate cell damage induced by oxidative agents, highlighting their neuroprotective potential .

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